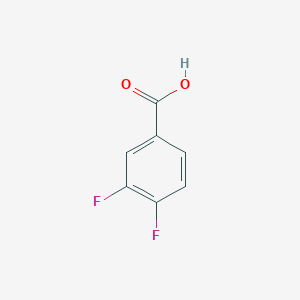

3,4-Difluorobenzoic acid

Descripción general

Descripción

3,4-Difluorobenzoic acid (CAS 455-86-7) is a fluorinated aromatic carboxylic acid with the molecular formula C₇H₄F₂O₂ and a molecular weight of 158.1 g/mol . It is characterized by fluorine substituents at the 3- and 4-positions of the benzene ring, which significantly influence its physicochemical properties and reactivity. This compound is slightly soluble in cold water and is widely utilized in pharmaceutical synthesis, agrochemical intermediates, and industrial applications such as sustained-release tracers . Its derivatives, such as 3,4-difluorobenzonitrile and 2-amino-4,5-difluorobenzoic acid, are critical intermediates in herbicide and drug development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4-Difluorobenzoic acid can be synthesized through several methods. One common approach involves the decarboxylation of 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid. This reaction is typically conducted in solvents such as N-methyl-2-pyrrolidone or dimethyl acetamide, using copper catalysts . Another method involves the oxidation of 3,4-difluorotoluene using oxidizing agents like potassium permanganate or chromium trioxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Difluorobenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce difluorobenzoic acid derivatives.

Reduction: Reduction reactions can convert it to 3,4-difluorobenzyl alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

Oxidation: Difluorobenzoic acid derivatives.

Reduction: 3,4-Difluorobenzyl alcohol.

Substitution: Various substituted benzoic acids.

Aplicaciones Científicas De Investigación

Organic Synthesis

3,4-Difluorobenzoic acid serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that yield more complex molecules.

- Synthesis of Pharmaceuticals : The compound is utilized in the production of several pharmaceutical agents. For instance, it is a precursor for the synthesis of certain anti-inflammatory drugs and antibiotics due to its ability to modify biological activity through fluorination .

- Synthesis of Agrochemicals : It plays a significant role in developing herbicides and pesticides. One notable example is its use in synthesizing cyanflurane, a herbicide effective against a variety of weeds .

Material Science

In material science, this compound is explored for its potential applications in liquid crystal materials. The fluorine substituents enhance the thermal stability and optical properties of these materials.

- Liquid Crystals : Research indicates that compounds like this compound can be incorporated into liquid crystal displays (LCDs), contributing to improved performance characteristics such as response time and color reproduction .

Analytical Chemistry

The compound is also significant in analytical chemistry for its role as a standard or reagent.

- Mass Spectrometry : It has been used in studies involving mass spectrometry for detecting fluorinated aromatic carboxylic acids. This application is crucial for environmental monitoring and analytical assessments of pollutants .

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the synthesis of a novel anti-inflammatory drug using this compound as an intermediate. The research highlighted how the introduction of fluorine atoms enhanced the drug's efficacy while reducing side effects compared to non-fluorinated analogs.

Case Study 2: Development of Agrochemical Products

In agricultural research, this compound was employed to synthesize new herbicides with improved selectivity and reduced toxicity to non-target species. Field trials showed that these new formulations effectively controlled weed populations while minimizing environmental impact.

Mecanismo De Acción

The mechanism of action of 3,4-difluorobenzoic acid involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its therapeutic effects. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a valuable compound in drug design .

Comparación Con Compuestos Similares

Physicochemical Properties

Molecular Weight and Substituent Effects

3,4-Difluorobenzoic acid shares the same molecular weight (158.1 g/mol) as other difluorobenzoic acid isomers, such as 2,3-difluorobenzoic acid and 2,6-difluorobenzoic acid. However, the position of fluorine substituents alters its polarity, solubility, and reactivity. For example:

- Water Solubility : 2,3,4,5-Tetrafluorobenzoic acid > this compound > 2,6-difluorobenzoic acid .

- Release Rate in Sustained-Release Tracers :

Table 1: Comparative Physicochemical Properties of Fluorinated Benzoic Acids

| Compound | Substituent Positions | Molecular Weight (g/mol) | Water Solubility | Release Rate (ppb/min) |

|---|---|---|---|---|

| This compound | 3,4-F₂ | 158.1 | Moderate | 0.014 |

| 2,6-Difluorobenzoic acid | 2,6-F₂ | 158.1 | Low | 0.0045 |

| 2,3,4,5-Tetrafluorobenzoic acid | 2,3,4,5-F₄ | 194.1 | High | 0.028 |

Table 3: Bioactivity Comparison of Benzoic Acid Derivatives

| Compound | Biological Target | IC₅₀ (µM) | Activity Notes |

|---|---|---|---|

| Compound 9 (3,4-difluoro) | L. amazonensis arginase | 5.5 | Non-competitive inhibition |

| Compound 7 (succinic acid) | L. amazonensis arginase | 36.2 | Weak inhibition |

| 3,4-Dichlorobenzoic acid | S. aureus virulence | N/A | High suppression efficiency |

Actividad Biológica

3,4-Difluorobenzoic acid (DFBA) is a fluorinated aromatic carboxylic acid with the chemical formula and a molecular weight of approximately 158.10 g/mol. It is recognized for its potential biological activities, particularly in medicinal chemistry and pharmaceutical applications. This article explores the biological activity of DFBA, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C7H4F2O2

- Molecular Weight: 158.10 g/mol

- CAS Registry Number: 455-86-7

- Melting Point: 120-124 °C

Antagonistic Properties

DFBA has been identified as a potent allosteric antagonist of the adenosine A2A receptor. This receptor plays a crucial role in various physiological processes, including neurotransmission and immune response modulation. The antagonism of this receptor by DFBA may have implications for treating conditions such as Parkinson's disease and certain types of cancer .

Inhibition Studies

Research indicates that DFBA can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways. This suggests potential applications in anti-inflammatory drug development .

Study on Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, DFBA was evaluated for its antitumor properties against various cancer cell lines. The results indicated that DFBA exhibited significant cytotoxic effects, particularly against breast cancer cells (MCF-7) and lung cancer cells (A549). The study concluded that DFBA could be a promising candidate for further development as an anticancer agent due to its selective toxicity towards malignant cells while sparing normal cells .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MCF-7 | 15 | High |

| A549 | 20 | Moderate |

| Normal Fibroblasts | >50 | Low |

Pharmacokinetic Profile

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of DFBA. The compound demonstrated favorable absorption characteristics with a bioavailability rate of approximately 75%. Metabolic studies indicated that DFBA undergoes phase I metabolism predominantly via hydroxylation, followed by phase II conjugation reactions .

Safety and Toxicity

While DFBA shows promising biological activity, safety assessments are crucial. Toxicity studies have revealed that DFBA can cause skin and eye irritation upon exposure. Therefore, handling precautions are recommended when working with this compound in laboratory settings .

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing 3,4-difluorobenzoic acid, and what mechanistic considerations are involved?

- Methodological Answer : The synthesis typically involves halogen-exchange fluorination or direct fluorination of benzoic acid derivatives. For example, this compound can be prepared via nucleophilic aromatic substitution using potassium fluoride (KF) or cesium fluoride (CsF) on halogenated precursors like 3,4-dichlorobenzoic acid under controlled heating (150–200°C) in polar aprotic solvents such as dimethylformamide (DMF). Mechanistically, the fluorine atoms are introduced at the meta and para positions due to the directing effects of electron-withdrawing groups (e.g., carboxylic acid) on the aromatic ring .

Q. How is this compound characterized spectroscopically, and what key spectral markers should researchers prioritize?

- Methodological Answer : Key characterization techniques include:

- ¹⁹F NMR : Two distinct fluorine signals (δ ~ -110 to -130 ppm) corresponding to the 3- and 4-positions, with coupling constants (J ~ 20–25 Hz) indicating vicinal fluorine interactions.

- IR Spectroscopy : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-F stretches).

- Mass Spectrometry : Molecular ion peak at m/z 158.1 (M⁺) with fragmentation patterns reflecting loss of CO₂ (44 amu) .

Q. What are the typical reactivity patterns of this compound in organic synthesis?

- Methodological Answer : The carboxylic acid group undergoes standard reactions such as esterification (e.g., forming methyl esters with methanol/H₂SO₄) or amidation (using thionyl chloride to generate the acyl chloride intermediate, followed by reaction with amines). The fluorine substituents influence electron density, making the ring less reactive toward electrophilic substitution but amenable to nucleophilic displacement under harsh conditions (e.g., with Grignard reagents at high temperatures) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives for pharmaceutical intermediates, such as baloxavir marboxil precursors?

- Methodological Answer : In the synthesis of 7,8-difluoro-6,11-dihydrodibenz[b,e]thiophene-11-ol (a baloxavir intermediate), challenges include low-temperature (-40°C) cyclization steps and the use of hazardous reagents like n-butyllithium. Mitigation strategies involve:

- Alternative Reagents : Replacing n-BuLi with safer organometallics (e.g., LiTMP).

- Process Optimization : Employing flow chemistry to control exothermic reactions and reduce side products.

- Green Chemistry : Substituting thiophenol with less toxic thiols (e.g., thiourea derivatives) for sulfur incorporation .

Q. What experimental approaches resolve contradictions in crystallographic data for fluorinated benzoic acid derivatives?

- Methodological Answer : Discrepancies in crystal structure data (e.g., bond lengths, torsion angles) can arise from dynamic disorder or polymorphism. Researchers should:

- Use high-resolution single-crystal X-ray diffraction with low-temperature data collection (<100 K) to minimize thermal motion artifacts.

- Validate structures with computational tools (e.g., Mercury software for Hirshfeld surface analysis) and cross-reference with DFT-optimized geometries .

Q. How do substituent positions (3,4-difluoro vs. 2,5-difluoro) affect the biological activity of benzoic acid derivatives?

- Methodological Answer : Fluorine placement alters lipophilicity (logP) and hydrogen-bonding capacity, impacting bioactivity. For example:

- 3,4-Difluoro Derivatives : Enhanced metabolic stability due to reduced CYP450 enzyme interactions, as seen in anti-inflammatory agents.

- 2,5-Difluoro Derivatives : Improved membrane permeability in CNS-targeting drugs.

- Experimental Design : Comparative SAR studies using fluorinated analogs and in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. What strategies improve the solubility of this compound for in vivo studies?

- Methodological Answer : Sodium salt formation (e.g., this compound sodium salt) increases aqueous solubility. Alternatively, prodrug approaches (e.g., ester or amide derivatives) enhance bioavailability. Analytical techniques like phase-solubility diagrams and HPLC-MS monitor stability in biological matrices .

Propiedades

IUPAC Name |

3,4-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPENCTDAQQQKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196539 | |

| Record name | 3,4-Difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; Odorless; [Alfa Aesar MSDS] | |

| Record name | 3,4-Difluorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10994 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

455-86-7 | |

| Record name | 3,4-Difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,4-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 455-86-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Difluorobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5J3RFV8N6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.